![molecular formula C6H12ClNO3 B555678 Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride CAS No. 40126-30-5](/img/structure/B555678.png)
Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
Overview
Description
“Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 40126-30-5 . It has a molecular weight of 181.62 . The compound is a white to brown solid at room temperature .
Physical And Chemical Properties Analysis
“Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride” is a white to brown solid at room temperature . It has a molecular weight of 181.62 .Scientific Research Applications
Intermediate in Pharmaceutical Syntheses
This compound is used as an intermediate in pharmaceutical syntheses . It plays a crucial role in the production of various drugs, contributing to their chemical structure and enhancing their medicinal properties .
Chiral Building Blocks for Pharmaceuticals
Hydroxyprolines, such as cis-4-Hydroxy-L-proline, are useful chiral building blocks for the organic synthesis of pharmaceuticals . They provide a chiral center that can significantly influence the stereochemistry of the resulting compounds .
Antitumor Activity
Cis-4-Hydroxy-L-proline and its analogs have been tested for their antitumor activity in tissue culture and in vivo . They have shown potential as potent inhibitors of cell growth, indicating their potential use in cancer treatment .
Inhibition of Cell Proliferation
Cis-4-Hydroxy-L-proline has been found to inhibit the proliferation of certain carcinoma cell lines . This suggests its potential application in the development of treatments for these types of cancer .
Synthesis of Neuroexcitatory Kainoids
Trans-4-Hydroxy-L-proline, a stereoisomer of cis-4-Hydroxy-L-proline, has been used in the synthesis of neuroexcitatory kainoids . These compounds are known to interact with glutamate receptors in the brain and have potential applications in neurological research .
Synthesis of Antifungal Echinocandins
Trans-4-Hydroxy-L-proline has also been employed in the synthesis of antifungal echinocandins . These are a class of drugs used to treat fungal infections, particularly in immunocompromised individuals .
Production of Microorganisms
L-Proline analogues, including cis-4-Hydroxy-L-proline, have been used to produce microorganisms that overproduce L-proline . This is achieved by isolating mutants resistant to L-proline analogues .
Tuning Biological Properties of Peptides
L-Proline analogues are promising candidates for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides . This can lead to the development of peptides with enhanced or novel functionalities .
Safety and Hazards
Mechanism of Action
- Factor B serves as a positive regulator in the complement system, specifically activating C3 convertase and subsequently C5 convertase .
- Importantly, iptacopan selectively targets Factor B in the alternative complement pathway, leaving the classic and lectin pathways unaffected, allowing the body to mount immune responses against pathogens .
Target of Action
Mode of Action
Result of Action
properties
IUPAC Name |
methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGSHNXEUZOKHH-FHAQVOQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509291 | |
Record name | Methyl (4S)-4-hydroxy-L-prolinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride | |
CAS RN |
40126-30-5 | |
Record name | Methyl (4S)-4-hydroxy-L-prolinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-Hydroxy-L-proline methyl ester hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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